REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:21]=[CH:20][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=2[N+:17]([O-])=O)=[CH:5][CH:4]=1)=[CH2:2].[Sn](Cl)Cl.Cl.[OH-].[K+]>C(O)C.O1CCCC1>[CH:1]([C:3]1[CH:21]=[CH:20][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=2[NH2:17])=[CH:5][CH:4]=1)=[CH2:2] |f:3.4,5.6|
|
Name
|
1-[4-Vinylphenoxy]-2,4-dinitrobenzene
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C1
|
Name
|
ethanol tetrahydrofuran
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O1CCCC1
|
Name
|
|
Quantity
|
310 mmol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
37.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
629 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (3×100 ml) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with solid MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(OC2=C(C=C(C=C2)N)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |